In-Depth Technical Guide: The Core Chemical Composition of Heliosit® Orthodontic
In-Depth Technical Guide: The Core Chemical Composition of Heliosit® Orthodontic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical composition, material properties, and underlying scientific principles of Heliosit® Orthodontic, a light-cured, single-component luting composite developed by Ivoclar Vivadent for the bonding of orthodontic brackets.
Core Chemical Composition
Heliosit® Orthodontic is a resin-based composite material. Its formulation is a carefully balanced mixture of a monomer matrix, an inorganic filler, and a system of catalysts and stabilizers to enable light-cured polymerization.[1] The material is supplied in pre-filled syringes, eliminating the need for manual mixing and ensuring a consistent composition.[1]
Monomer Matrix
The organic phase of Heliosit® Orthodontic is a blend of dimethacrylate monomers, which constitutes 85% of the material's weight.[1] This matrix is designed to provide a balance of viscosity, reactivity, and desirable physical properties upon polymerization. The primary components are:
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Urethane (B1682113) Dimethacrylate (UDMA): A high molecular weight monomer known for its toughness and durability. The urethane linkages contribute to its mechanical strength and reduced polymerization shrinkage compared to smaller monomers.
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Bisphenol A-glycidyl Methacrylate (B99206) (Bis-GMA): A foundational monomer in many dental composites, Bis-GMA provides a rigid backbone to the polymer network, contributing to high strength and stiffness.[1] Its high viscosity requires the inclusion of diluent monomers.
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Decandiol Dimethacrylate (D3MA): This monomer likely acts as a diluent, reducing the overall viscosity of the resin matrix to improve handling characteristics and facilitate the incorporation of filler particles.[1]
Inorganic Filler
The filler component consists of highly dispersed silicon dioxide (SiO₂), making up 14% of the material's weight.[1] This inorganic filler is crucial for reinforcing the polymer matrix, enhancing its mechanical properties, and controlling its physical behavior. The key functions of the silicon dioxide filler include:
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Mechanical Reinforcement: The filler particles increase the composite's strength, stiffness, and resistance to wear.
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Reduced Polymerization Shrinkage: By occupying a significant volume, the filler reduces the overall amount of monomer that undergoes polymerization, thereby minimizing volumetric shrinkage and the associated stresses at the enamel-adhesive interface.
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Viscosity Control: The fine particle size of the silicon dioxide contributes to the material's stable and convenient consistency, preventing bracket drift after placement and before light-curing.[2]
Additives: Catalysts and Stabilizers
A small but critical portion of the formulation (1 wt%) is composed of catalysts and stabilizers.[1]
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Photoinitiators: These catalysts are essential for the light-curing process. When exposed to light of a specific wavelength (typically in the blue region of the spectrum), the photoinitiator absorbs photons and generates free radicals, initiating the polymerization of the methacrylate monomers.
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Stabilizers: These are included to prevent spontaneous polymerization of the monomers during storage and to ensure adequate shelf life. They act as radical scavengers, inhibiting premature curing.
Quantitative Data Summary
The following tables summarize the key quantitative data available for Heliosit® Orthodontic.
| Component | Constituent | Weight Percentage (%) |
| Monomer Matrix | Urethane Dimethacrylate, Bis-GMA, Decandiol Dimethacrylate | 85 |
| Inorganic Filler | Highly Dispersed Silicon Dioxide | 14 |
| Additives | Catalysts and Stabilizers | 1 |
Table 1: Chemical Composition of Heliosit® Orthodontic[1]
| Property | Value (MPa) |
| Flexural Strength | 80 |
| Shear Bond Strength | 12 (to etched enamel with metal brackets) |
| 10 (to etched enamel with ceramic brackets) |
Table 2: Manufacturer-Specified Mechanical Properties[1][2]
| Study Reference | Mean Shear Bond Strength (MPa) |
| Study 1 | 10.93 ± 1.71 |
| Study 2 | 3.20 ± 1.71 (at 15 min) |
| Study 3 | 8.7 |
Table 3: Experimentally Determined Shear Bond Strength Values from Scientific Literature[3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the properties of Heliosit® Orthodontic and similar dental adhesives.
Shear Bond Strength (SBS) Testing
This test measures the force required to debond a bracket from a tooth surface and is a critical indicator of clinical performance.
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Specimen Preparation:
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Extracted human or bovine premolars, free of caries or cracks, are collected and stored in a disinfectant solution.
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The buccal surfaces of the teeth are cleaned with a pumice slurry and rinsed.
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The teeth are embedded in acrylic resin blocks, leaving the buccal crown exposed.
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The enamel surface is etched with 37% phosphoric acid for 15-30 seconds, rinsed thoroughly with water for 15 seconds, and dried with oil-free air until it appears chalky-white.[5][6]
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Bonding Procedure:
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Heliosit® Orthodontic adhesive is applied to the base of a stainless steel or ceramic orthodontic bracket.
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The bracket is firmly pressed onto the etched enamel surface.
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Excess adhesive is removed from the periphery of the bracket base.
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The adhesive is light-cured for a total of 20-40 seconds, typically from mesial, distal, occlusal, and gingival directions.[6]
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Mechanical Testing:
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After storing the bonded specimens in distilled water at 37°C for 24 hours, they are mounted in a universal testing machine.[6]
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A shear force is applied to the bracket-tooth interface at a crosshead speed of 0.5 or 1.0 mm/min until failure occurs.[6][7]
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The force at failure is recorded in Newtons and converted to Megapascals (MPa) by dividing by the bracket base area.
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Flexural Strength Testing (Based on ISO 4049)
This test evaluates the material's ability to resist fracture under bending loads.
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Specimen Preparation:
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The composite material is placed into a rectangular mold, typically with dimensions of 25 mm x 2 mm x 2 mm, as specified by ISO 4049.[8][9]
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The mold is slightly overfilled, and the material is covered with transparent matrix strips and glass slides.
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Pressure is applied to the glass slides to extrude excess material.
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The specimen is light-cured through the glass slide according to the manufacturer's instructions, often in overlapping sections to ensure complete polymerization.
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After removal from the mold, any flash is carefully removed.
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Mechanical Testing:
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The prepared bar-shaped specimens are stored in distilled water at 37°C for 24 hours.
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The specimen is placed on a two-point support jig in a universal testing machine.
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A load is applied to the center of the specimen (three-point bending test) at a crosshead speed of 0.5 or 0.75 mm/min until the specimen fractures.[8][9]
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The flexural strength is calculated from the fracture load, the distance between the supports, and the specimen's dimensions.
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Degree of Conversion (DC) Analysis
This analysis determines the percentage of methacrylate C=C double bonds that have been converted to single bonds during polymerization, indicating the extent of the curing reaction.
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Specimen Preparation:
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A small amount of the uncured composite is placed directly onto the attenuated total reflectance (ATR) crystal of a Fourier-transform infrared (FTIR) spectrometer.
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A baseline spectrum of the uncured material is recorded.
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Measurement:
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The material is then light-cured for the specified duration.
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FTIR spectra are recorded at various time points after curing (e.g., 2, 6, 10 minutes, and 24 hours) to monitor the polymerization process.[10]
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Calculation:
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The DC is calculated by comparing the change in the peak height of the aliphatic C=C absorption band (typically around 1638 cm⁻¹) against an internal standard, such as the aromatic C=C absorption band (around 1608 cm⁻¹), which does not participate in the reaction.[11]
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Visualizations
The following diagrams illustrate key processes and relationships related to Heliosit® Orthodontic.
References
- 1. Six-month bracket failure rate with a flowable composite: A split-mouth randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ivodent.hu [ivodent.hu]
- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 4. Effect of time on shear bond strength of four orthodontic adhesive systems | Revista Portuguesa de Estomatologia, Medicina Dentária e Cirurgia Maxilofacial [elsevier.es]
- 5. Comprehensive evaluation of early shear bond strength and antimicrobial activity in orthodontic adhesives enhanced with salvadora persica oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of shear bond strength of four different light cure orthodontic adhesives: An in vitro study - J Contemp Orthod [jco-ios.org]
- 7. Shear Bond Strength and Bonding Properties of Orthodontic and nano Adhesives: A Comparative In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flexural strength and hardness of direct and indirect composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Are Commercially Available Orthodontic Adhesive Systems Suitable for Rapid (3 s) High-Intensity Light Curing? | MDPI [mdpi.com]
- 11. Cytotoxicity and degree of conversion of orthodontic adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
